molecular formula C15H25NO B1389594 N-(2-Butoxybenzyl)-2-butanamine CAS No. 1040692-65-6

N-(2-Butoxybenzyl)-2-butanamine

Cat. No.: B1389594
CAS No.: 1040692-65-6
M. Wt: 235.36 g/mol
InChI Key: UHFVVKQXHMOBJR-UHFFFAOYSA-N
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Description

Context and Significance in Contemporary Chemical Research

N-(2-Butoxybenzyl)-2-butanamine belongs to the broad class of benzylamine (B48309) derivatives, which are organic compounds that hold a significant place in medicinal chemistry and pharmaceutical development. ontosight.ai The core structure, a benzyl (B1604629) group attached to an amine, serves as a versatile scaffold for creating a diverse array of molecules with potential therapeutic applications. ontosight.aiwikipedia.org Derivatives of benzylamine have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

The butanamine component of the molecule also contributes to its chemical character. Butanamines are primary aliphatic amines that are valuable precursors in the synthesis of pharmaceuticals, pesticides, and emulsifiers. wikipedia.org For instance, various butanamine isomers are used in the creation of fungicides like benomyl (B1667996) and antidiabetic medications such as tolbutamide. wikipedia.org The specific isomer, 2-butanamine, is a chiral compound, meaning it exists in two non-superimposable mirror-image forms. ontosight.ai This chirality is particularly important in pharmaceutical design, as different stereoisomers of a molecule can have vastly different biological activities. ontosight.ai

The combination of these two moieties in this compound suggests a compound with potential for complex biological interactions, making it an interesting, albeit understudied, subject for future research in drug discovery and organic synthesis.

Historical Overview of Benzylamine and Butanamine Derivatives in Chemical Synthesis

The history of benzylamine synthesis dates back to the accidental discovery by Rudolf Leuckart, who first produced it through the reaction of benzaldehyde (B42025) with formamide. wikipedia.org Industrially, the primary method for producing benzylamine involves the reaction of benzyl chloride with ammonia (B1221849). wikipedia.orgchemicalbook.com Another significant historical synthesis method is the Gabriel synthesis, which allows for the creation of pure primary amines, like benzylamine, by reacting the conjugate base of phthalimide (B116566) with an alkyl halide, followed by hydrolysis. researchgate.netacs.org This method was historically important for producing primary amines without contamination from secondary or tertiary amine byproducts. acs.org

Over the years, the applications of benzylamine derivatives have expanded significantly. They are used as intermediates in the production of numerous pharmaceuticals, including lacosamide (B1674222) and moxifloxacin, and have been explored for their activity as monoamine oxidase inhibitors (MAOIs). wikipedia.org

Butanamines, as a class of simple alkyl amines, have a long history in organic synthesis. manavchem.com They are typically produced by reacting an alcohol with ammonia over an alumina (B75360) catalyst. wikipedia.org These amines exhibit reactions characteristic of simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls. wikipedia.org Their derivatives have found broad applications, from being used in the manufacture of rubber vulcanization accelerators to serving as corrosion inhibitors and as precursors for pesticides. wikipedia.orgmanavchem.com The versatility and reactivity of both benzylamine and butanamine derivatives have cemented their roles as foundational building blocks in the landscape of modern chemical synthesis. manavchem.com

Compound Data

Compound Name
This compound
Benzylamine
2-Butanamine
Benzyl chloride
Ammonia
Benzonitrile
Benzaldehyde
Formamide
Phthalimide
n-Butylamine
sec-Butylamine
tert-Butylamine
Isobutylamine
Benomyl
Tolbutamide
Lacosamide
Moxifloxacin

Physicochemical Properties of Parent Compounds

PropertyBenzylamine2-Butanamine
IUPAC Name PhenylmethanamineButan-2-amine
Synonyms α-Aminotoluene, Phenylmethylamine2-Aminobutane, sec-Butylamine
CAS Number 100-46-913952-84-6
Molecular Formula C₇H₉NC₄H₁₁N
Molar Mass 107.15 g/mol 73.14 g/mol
Appearance Colorless liquidColorless liquid
Odor AmmoniacalFishy, ammonia-like
Boiling Point 185 °C63 °C

Data sourced from multiple public chemical databases. wikipedia.orgontosight.ainih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-butoxyphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-6-11-17-15-10-8-7-9-14(15)12-16-13(3)5-2/h7-10,13,16H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFVVKQXHMOBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Butoxybenzyl 2 Butanamine

Established Synthetic Routes to N-(2-Butoxybenzyl)-2-butanamine

The construction of the this compound molecule can be approached through several reliable synthetic strategies. The most prominent of these are reductive amination, which forms the core benzylamine (B48309) structure in a single step, and N-substitution via alkylation. Furthermore, modern transition-metal catalyzed methods offer potential alternative pathways.

Reductive Amination Approaches to the Benzylamine Core

Reductive amination stands out as a highly effective and widely used method for the synthesis of secondary amines like this compound. This one-pot reaction involves the condensation of an aldehyde, in this case, 2-butoxybenzaldehyde (B1266755), with a primary amine, 2-butanamine, to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. The process is favored for its efficiency and reduced likelihood of over-alkylation, a common issue with direct alkylation methods.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common. Sodium triacetoxyborohydride is a mild and selective reagent that is particularly effective for the reductive amination of aldehydes and ketones. It offers the advantage of operating under neutral or mildly acidic conditions, which are generally well-tolerated by a wide range of functional groups.

The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), at room temperature. The aldehyde and amine are mixed, and the reducing agent is added portion-wise. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

AldehydeAmineReducing AgentSolventTypical Yield
2-Butoxybenzaldehyde2-ButanamineSodium TriacetoxyborohydrideDichloromethaneHigh
2-Butoxybenzaldehyde2-ButanamineSodium CyanoborohydrideMethanolGood to High

Alkylation Strategies for N-Substitution

An alternative approach to the synthesis of this compound is the direct alkylation of 2-butanamine with a suitable 2-butoxybenzyl halide, such as 2-butoxybenzyl bromide. This method involves a nucleophilic substitution reaction where the nitrogen atom of the amine attacks the electrophilic benzylic carbon of the halide, displacing the bromide ion.

However, a significant challenge with this method is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkylating agent to form a tertiary amine. To mitigate this, reaction conditions must be carefully controlled, often by using a large excess of the primary amine.

The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent can also influence the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

AmineAlkylating AgentBaseSolventPotential Issue
2-Butanamine2-Butoxybenzyl BromidePotassium CarbonateAcetonitrileOver-alkylation
2-Butanamine2-Butoxybenzyl ChlorideTriethylamineDMFOver-alkylation

Transition-Metal Catalyzed Amine Synthesis Relevant to the Compound

Modern synthetic organic chemistry has seen the emergence of powerful transition-metal catalyzed methods for the formation of C-N bonds. While specific examples for the direct synthesis of this compound may not be widely reported, analogous reactions provide a strong basis for its potential synthesis using these advanced techniques.

Catalytic systems based on palladium, copper, and iridium have been developed for the coupling of aryl halides or pseudo-halides with amines (Buchwald-Hartwig amination) and for the hydroamination of alkenes. For instance, a palladium-catalyzed reaction between 2-butoxybenzyl bromide and 2-butanamine could offer a more controlled alternative to traditional alkylation.

Furthermore, iridium-catalyzed reductive amination using hydrogen gas as the reductant presents a green and efficient alternative to hydride-based reducing agents. These catalytic methods often exhibit high functional group tolerance and can provide access to complex amines under mild reaction conditions.

Synthesis of Precursor Compounds and Intermediate Building Blocks

The successful synthesis of this compound is contingent on the availability and purity of its key precursors: 2-butoxybenzyl halides and stereochemically pure 2-butanamine.

Preparation of Functionalized 2-Butoxybenzyl Halides

The primary precursor for the alkylation route, 2-butoxybenzyl halide, can be synthesized from commercially available starting materials. A common method for the preparation of 2-butoxybenzyl bromide involves the radical bromination of 2-butoxytoluene. This reaction is typically initiated by light or a radical initiator such as N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride.

Alternatively, 2-butoxybenzyl alcohol can be converted to the corresponding halide. For the synthesis of 2-butoxybenzyl chloride, treatment of the alcohol with thionyl chloride (SOCl₂) is effective. For the bromide, phosphorus tribromide (PBr₃) is a suitable reagent. These reactions generally proceed with good yields.

A more direct route to the aldehyde precursor for reductive amination, 2-butoxybenzaldehyde, involves the Williamson ether synthesis. This is achieved by reacting 2-hydroxybenzaldehyde (salicylaldehyde) with a butyl halide, such as 1-bromobutane, in the presence of a base like potassium carbonate.

Starting MaterialReagent(s)Product
2-ButoxytolueneN-Bromosuccinimide, Light2-Butoxybenzyl Bromide
2-Butoxybenzyl AlcoholThionyl Chloride2-Butoxybenzyl Chloride
2-Butoxybenzyl AlcoholPhosphorus Tribromide2-Butoxybenzyl Bromide
2-Hydroxybenzaldehyde1-Bromobutane, K₂CO₃2-Butoxybenzaldehyde

Stereoselective Synthesis of 2-Butanamine and its Derivatives

Since 2-butanamine is a chiral molecule, the stereoselective synthesis of its enantiomers, (R)-2-butanamine and (S)-2-butanamine, is of significant interest, particularly for applications in pharmaceuticals and as chiral resolving agents.

Several strategies can be employed for the stereoselective synthesis of 2-butanamine. One common approach involves the use of chiral auxiliaries. For instance, the reaction of a ketone with a chiral sulfinamide, such as tert-butanesulfinamide, followed by reduction and removal of the auxiliary, can provide the desired chiral amine with high enantiomeric excess.

Another method involves the resolution of racemic 2-butanamine. This can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid. The diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.

Furthermore, enzymatic methods, utilizing transaminases, are emerging as powerful tools for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild conditions.

MethodChiral SourceKey Step
Chiral Auxiliary(R)- or (S)-tert-ButanesulfinamideDiastereoselective reduction of an imine
Classical ResolutionTartaric AcidSeparation of diastereomeric salts
BiocatalysisTransaminaseAsymmetric amination of a ketone

Mechanistic Studies of this compound Formation

The formation of this compound is most commonly achieved through reductive amination. This process involves the reaction of an aldehyde with an amine to form an imine, which is subsequently reduced to the target amine. libretexts.orglibretexts.org For the synthesis of this compound, the logical precursors are 2-butoxybenzaldehyde and 2-butanamine.

The synthesis of this compound via reductive amination proceeds through a two-part mechanism: imine formation followed by reduction. libretexts.org

The initial step is the nucleophilic addition of the nitrogen atom of 2-butanamine to the electrophilic carbonyl carbon of 2-butoxybenzaldehyde. This reaction forms a hemiaminal (or carbinolamine) intermediate. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Following the nucleophilic addition, the hemiaminal intermediate undergoes dehydration (an elimination reaction) to form an N-(2-butoxybenzylidene)butan-2-amine, which is an imine. This step is also acid-catalyzed, involving the protonation of the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). The elimination of water and subsequent deprotonation of the nitrogen atom yields the C=N double bond of the imine.

The final step is the reduction of the imine intermediate. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. libretexts.orgharvard.edu The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is effective under mildly acidic conditions where the iminium ion is readily formed and reduced more rapidly than the starting aldehyde. harvard.edu

Table 1: Mechanistic Steps in the Reductive Amination Synthesis of this compound

StepReaction TypeReactantsIntermediate/ProductKey Features
1 Nucleophilic Addition2-Butoxybenzaldehyde, 2-ButanamineHemiaminalReversible; often acid-catalyzed to activate the aldehyde.
2 Dehydration (Elimination)HemiaminalImine (or Iminium ion)Acid-catalyzed elimination of water to form a C=N double bond.
3 ReductionImine (or Iminium ion)This compoundIrreversible reduction of the imine using a hydride reagent or catalytic hydrogenation.

Transition-metal catalysis offers powerful alternatives for the synthesis of benzylamines, often proceeding with high efficiency and selectivity under mild conditions. researchgate.net While direct catalytic coupling of benzyl (B1604629) alcohols with amines is a known strategy, the reductive amination of aldehydes can also be mediated by transition-metal catalysts, particularly those based on iridium, rhodium, or ruthenium. organic-chemistry.orgorganic-chemistry.org

In a typical transition-metal-catalyzed reductive amination, a metal complex activates a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or isopropanol. organic-chemistry.org A plausible catalytic cycle for the formation of this compound using an iridium catalyst and a hydrogen source can be proposed.

The cycle would likely initiate with the formation of an active metal-hydride species. This species then coordinates to the imine, which is formed in situ from 2-butoxybenzaldehyde and 2-butanamine. The key step involves the migratory insertion of the imine into the metal-hydride bond, forming a metal-amido complex. Subsequent protonolysis or reaction with another molecule of the hydrogen source regenerates the metal catalyst and releases the final amine product, this compound.

The efficiency of such catalytic systems is often enhanced by the use of specific ligands that modulate the electronic and steric properties of the metal center, influencing the rate and selectivity of the catalytic steps. acs.org

Derivatization Strategies and Analog Synthesis of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These modifications can be targeted at the butoxy side chain, the benzyl moiety, or the stereochemistry of the 2-butanamine group.

The butoxy group on the aromatic ring is a key feature that can be readily modified to study structure-activity relationships. A common strategy involves the cleavage of the ether bond to yield the corresponding phenol, 2-(2-aminobutyl)methyl)phenol. This dealkylation can be achieved using reagents like boron tribromide (BBr₃). The resulting phenolic intermediate can then be re-alkylated with a variety of alkyl halides or tosylates to introduce different ether side chains.

Table 2: Potential Analogs via Modification of the Butoxy Side Chain

Starting MaterialReagent for ModificationResulting Side ChainAnalog Compound Name
This compound1. BBr₃2. IodomethaneMethoxyN-(2-Methoxybenzyl)-2-butanamine
This compound1. BBr₃2. IodoethaneEthoxyN-(2-Ethoxybenzyl)-2-butanamine
This compound1. BBr₃2. 1-BromopropanePropoxyN-(2-Propoxybenzyl)-2-butanamine
This compound1. BBr₃2. 1-BromohexaneHexyloxyN-(2-Hexyloxybenzyl)-2-butanamine

The aromatic ring of the benzyl moiety is another prime target for derivatization through electrophilic aromatic substitution or transition-metal-catalyzed C-H functionalization. researchgate.net The existing butoxy and N-alkylaminomethyl substituents will direct incoming electrophiles primarily to the positions ortho and para to the butoxy group (positions 3 and 5).

Furthermore, modern synthetic methods allow for direct C-H activation and functionalization, which can provide access to a wider range of substituted analogs that may not be accessible through classical electrophilic substitution. nih.gov For instance, palladium-catalyzed C-H arylation could introduce various aryl or heteroaryl groups onto the benzene (B151609) ring.

Another potential transformation is the oxidation of alkyl side chains on a benzene ring. unizin.orglibretexts.org While the parent molecule lacks an additional alkyl side chain, analogs with, for example, a methyl group on the ring could be oxidized to the corresponding carboxylic acid. youtube.com

Table 3: Potential Analogs via Functionalization of the Benzyl Moiety

Reaction TypeReagentPosition of SubstitutionPotential Product
NitrationHNO₃, H₂SO₄3 or 5N-(2-Butoxy-5-nitrobenzyl)-2-butanamine
BrominationBr₂, FeBr₃3 or 5N-(5-Bromo-2-butoxybenzyl)-2-butanamine
Friedel-Crafts AcylationAcetyl chloride, AlCl₃5N-(5-Acetyl-2-butoxybenzyl)-2-butanamine
C-H ArylationAryl halide, Pd catalyst3, 4, 5, or 6Various aryl-substituted analogs

The 2-butanamine moiety in this compound contains a stereocenter at the second carbon atom of the butyl chain. If the synthesis starts with racemic 2-butanamine, the final product will be a mixture of two diastereomers: (R)-N-(2-Butoxybenzyl)-2-butanamine and (S)-N-(2-Butoxybenzyl)-2-butanamine.

A key strategy for controlling the stereochemistry is to use an enantiomerically pure starting material. The use of either (R)-2-butanamine or (S)-2-butanamine in the reductive amination reaction will yield the corresponding single enantiomer of the final product. This is particularly important in pharmaceutical chemistry, where different enantiomers of a chiral drug can have vastly different biological activities.

Further stereochemical complexity could be introduced by modifying the molecule to create a second stereocenter, for example, at the benzylic carbon. While the current structure lacks a stereocenter at this position, certain derivatization reactions could potentially create one. The diastereoselective synthesis of such analogs would then become a significant synthetic challenge, often requiring chiral catalysts or auxiliaries. nih.gov

Table 4: Stereochemical Derivatives of this compound

2-Butanamine Isomer UsedProduct Stereochemistry
(R)-2-Butanamine(R)-N-(2-Butoxybenzyl)-2-butanamine
(S)-2-Butanamine(S)-N-(2-Butoxybenzyl)-2-butanamine
Racemic (R/S)-2-ButanamineDiastereomeric mixture of (R)- and (S)-N-(2-Butoxybenzyl)-2-butanamine

Advanced Analytical Characterization and Purity Assessment of N 2 Butoxybenzyl 2 Butanamine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of N-(2-Butoxybenzyl)-2-butanamine. By examining the interactions of the molecule with electromagnetic radiation, a comprehensive structural map can be assembled, confirming the connectivity of the butoxy group, the benzyl (B1604629) ring, and the sec-butyl amine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, and their connectivity can be confirmed using 2D NMR experiments like COSY and HSQC.

Based on the compound's structure and data from analogous compounds such as N-benzyl-N-(sec-butyl)amine and butoxybenzene, a predicted NMR spectrum can be described. nih.gov The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the protons of the butoxy chain, and the protons of the sec-butyl group. The aromatic protons on the substituted benzene (B151609) ring would typically appear in the range of δ 6.8-7.3 ppm. The benzylic protons (-CH₂-) would likely present as a singlet or a pair of doublets around δ 3.7-3.9 ppm. The methylene (B1212753) group of the butoxy chain adjacent to the ether oxygen (-O-CH₂-) is anticipated to resonate around δ 3.9-4.1 ppm. The protons of the sec-butyl group attached to the nitrogen would be found further upfield. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct peak. The aromatic carbons would be observed in the δ 110-160 ppm region, while the benzylic carbon is expected around δ 50-55 ppm. The carbons of the butoxy and sec-butyl groups would appear in the upfield region of the spectrum. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Butoxy CH₃ 0.9 - 1.0 Triplet (t)
Butoxy CH₂ 1.4 - 1.8 Multiplet (m)
Butoxy O-CH₂ 3.9 - 4.1 Triplet (t)
Aromatic H 6.8 - 7.3 Multiplet (m)
Benzylic CH₂ 3.7 - 3.9 Singlet (s)
sec-Butyl CH₃ (on ethyl) 0.8 - 1.0 Triplet (t)
sec-Butyl CH₃ (on methine) 1.0 - 1.2 Doublet (d)
sec-Butyl CH₂ 1.3 - 1.6 Multiplet (m)
sec-Butyl CH 2.5 - 2.8 Multiplet (m)
N-H 1.5 - 2.5 Broad Singlet (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Butoxy CH₃ ~14
Butoxy CH₂ ~19, ~31
Butoxy O-CH₂ ~68
Aromatic C (C-O) ~157
Aromatic C (C-CH₂) ~128
Aromatic CH ~111, ~120, ~127, ~129
Benzylic CH₂ ~52
sec-Butyl CH₃ (on ethyl) ~10
sec-Butyl CH₃ (on methine) ~20
sec-Butyl CH₂ ~30
sec-Butyl CH ~56

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can verify the molecular formula, C₁₅H₂₅NO.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The most prominent fragmentation pathway for N-benzylamines is typically the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of a stable benzylic or tropylium (B1234903) ion. For this compound, two primary alpha-cleavages are expected. Cleavage of the bond between the nitrogen and the sec-butyl group would yield a 2-butoxybenzylamine fragment. More favorably, cleavage of the benzylic C-N bond would result in a highly stable 2-butoxybenzyl cation (m/z 149). Another significant fragmentation pathway involves the loss of the butyl group from the butoxy moiety via a McLafferty-type rearrangement.

Table 3: Expected Major Mass Fragments for this compound in EI-MS

m/z (charge/mass ratio) Proposed Fragment Identity Fragmentation Pathway
235 [M]⁺ Molecular Ion
206 [M-C₂H₅]⁺ Loss of ethyl group from sec-butyl moiety
178 [M-C₄H₉]⁺ Loss of butyl group from sec-butyl moiety
149 [C₇H₆OCH₂CH₂CH₂CH₃]⁺ Alpha-cleavage, formation of 2-butoxybenzyl cation
91 [C₇H₇]⁺ Tropylium ion (from rearrangement of benzyl fragment)

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a moderate absorption band in the range of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine. Characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and aliphatic chains (below 3000 cm⁻¹) will be prominent. A strong absorption band around 1240 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretch.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophore. The benzene ring in the 2-butoxybenzyl moiety is expected to produce characteristic absorption bands in the ultraviolet region, typically around 220 nm and 270 nm.

Chromatographic Separation and Purity Evaluation

Chromatographic methods are essential for separating this compound from reaction impurities and for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) for Quantitative Analysis and Separation

HPLC is the premier technique for the quantitative analysis and purity assessment of this compound. Due to the basic nature of the amine, reversed-phase HPLC is the most suitable method. A C18 or C8 column is typically employed with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (acetonitrile or methanol). The buffer helps to ensure consistent ionization of the amine, leading to sharp, symmetrical peaks.

Gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute the compound with a reasonable retention time while also separating it from more or less polar impurities. Detection is commonly achieved using a UV detector set to one of the absorption maxima of the aromatic ring (e.g., 270 nm). UFLC, a high-throughput version of HPLC, can significantly reduce analysis time without compromising separation efficiency.

Gas Chromatography (GC) for Volatility-Based Separation and Identification

Gas Chromatography (GC) is a viable method for analyzing this compound, given its sufficient volatility. However, the analysis of amines by GC can be challenging due to their polarity, which can cause peak tailing and interaction with the stationary phase. acs.orgresearchgate.net This issue is often mitigated by using specialized base-deactivated columns or by derivatizing the amine to a less polar form, for example, through acylation. researchgate.netresearchgate.net

When performing direct analysis, a mid-polarity capillary column (e.g., a 5% phenyl-polysiloxane phase) is often used. Temperature programming is necessary, starting at a lower temperature and ramping up to ensure the separation of any volatile starting materials and the elution of the higher-boiling point product. A Flame Ionization Detector (FID) is typically used for quantitative analysis due to its robustness and linear response to hydrocarbons. For unequivocal identification, a mass spectrometer (MS) is used as the detector (GC-MS), which provides fragmentation patterns for the eluted peaks. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and indispensable tool for the real-time monitoring of the synthesis of this compound. This technique is typically employed to track the consumption of starting materials, such as 2-butoxybenzaldehyde (B1266755) and 2-butanamine, and the formation of the desired product.

The progress of the reductive amination reaction can be qualitatively assessed by spotting aliquots of the reaction mixture onto a TLC plate at various time intervals. A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is selected to achieve optimal separation of the components. For instance, a mobile phase of 80:20 Hexane:Ethyl Acetate might be employed. The starting materials, the intermediate imine, and the final amine product will exhibit different polarities and thus different affinities for the stationary phase (typically silica (B1680970) gel), resulting in distinct Retention Factor (Rf) values.

Visualization of the spots on the TLC plate is commonly achieved under UV light (254 nm), especially given the aromatic nature of the benzyl group. Additionally, staining with a potassium permanganate (B83412) solution can be used, which reacts with the oxidizable amine functional group, making the product spot visible. By comparing the intensity of the spots corresponding to the reactants and the product, a chemist can determine the approximate extent of the reaction and identify the optimal reaction time. rsc.orgrsc.org

Table 1: Illustrative TLC Data for the Synthesis of this compound

CompoundFunctionTypical Rf Value (80:20 Hexane:EtOAc)Visualization Method
2-ButoxybenzaldehydeStarting Material0.65UV (254 nm)
2-ButanamineStarting Material0.15Potassium Permanganate Stain
This compoundProduct0.48UV (254 nm), Potassium Permanganate Stain

This interactive table provides typical Rf values for the compounds involved in the synthesis. The values are illustrative and can vary based on specific TLC plate characteristics and mobile phase composition.

Comprehensive Purity Assessment via Mass Balance Approach and Related Analytical Procedures

A definitive assessment of the purity of a reference standard for this compound is best achieved through a mass balance approach. nih.govnist.gov This method does not measure the main component directly but instead quantifies all significant impurities. The purity is then calculated by subtracting the total mass fraction of these impurities from 100%. This provides a robust, SI-traceable purity value. nih.govresearchgate.net

The mass balance equation is as follows:

Purity (mass fraction %) = 100% - (% Structurally Related Impurities + % Water Content + % Residual Solvents + % Non-Volatile Impurities)

The quantification of each impurity class requires specific analytical techniques:

Structurally Related Impurities: High-Performance Liquid Chromatography (HPLC) with a UV detector is the primary technique for identifying and quantifying impurities that are structurally similar to the main compound. These can include by-products from the synthesis or degradation products.

Water Content: Karl Fischer titration is the gold standard for accurately determining the water content in the material. researchgate.netresearchgate.net

Residual Solvents: Gas Chromatography with a Flame Ionization Detector (GC-FID), often using headspace analysis, is employed to quantify any volatile organic solvents remaining from the synthesis and purification process. researchgate.net

Non-Volatile Impurities: Thermogravimetric Analysis (TGA) is used to determine the content of non-volatile inorganic impurities, which are measured as the residue (ash) remaining after heating the sample to a high temperature. researchgate.netresearchgate.net

Table 2: Example of Purity Assessment of a Batch of this compound using the Mass Balance Approach

Impurity ClassAnalytical MethodResult (mass fraction %)Standard Uncertainty (%)
Structurally Related ImpuritiesHPLC-UV0.25± 0.03
Water ContentKarl Fischer Titration0.18± 0.02
Residual SolventsHeadspace GC-FID0.05± 0.01
Non-Volatile ImpuritiesThermogravimetric Analysis< 0.02N/A
Total Impurities Calculated 0.48 ± 0.04
Purity (Assigned Value) By Mass Balance 99.52 ± 0.04

This interactive table presents a hypothetical but representative purity assessment for a high-purity batch of the target compound.

Methodologies for Isomer Differentiation

The structure of this compound presents two key types of isomerism that require advanced analytical techniques for differentiation: stereoisomerism due to its chiral center, and positional isomerism related to the butoxy substituent on the aromatic ring.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

This compound possesses a chiral center at the second carbon of the 2-butanamine moiety. Consequently, it can exist as a pair of enantiomers, (R)- and (S)-N-(2-Butoxybenzyl)-2-butanamine. The biological or chemical activity of these enantiomers can differ significantly, making the determination of enantiomeric purity crucial. nih.govyoutube.com

High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the most effective method for separating and quantifying enantiomers. youtube.comyoutube.comyoutube.com CSPs are designed with a single enantiomer of a chiral selector immobilized on the solid support (e.g., silica). This creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different interaction energies and, therefore, different retention times. youtube.com Polysaccharide-based CSPs are commonly used for the separation of chiral amines.

Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form a pair of diastereomers. thieme-connect.denih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. youtube.comthieme-connect.de However, direct separation on a CSP is often preferred to avoid the extra reaction step and potential for kinetic resolution.

Table 3: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

ParameterValue
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol/Diethylamine (85:15:0.1)
Flow Rate1.0 mL/min
DetectionUV at 270 nm
Retention Time of (R)-enantiomer8.5 min
Retention Time of (S)-enantiomer10.2 min
Resolution (Rs)> 2.0
Enantiomeric Excess (% ee)99.0% (for a hypothetical enantiopure sample)

This interactive table outlines typical parameters and expected results for the chiral separation of the enantiomers of this compound.

Multivariate Analysis of Spectroscopic Data for Positional Isomer Discrimination

During the synthesis, there is a possibility of forming positional isomers, such as N-(3-butoxybenzyl)-2-butanamine or N-(4-butoxybenzyl)-2-butanamine, if the starting material (butoxybenzaldehyde) is not isomerically pure. While these isomers may have very similar chromatographic behavior, they can be distinguished using spectroscopic methods coupled with multivariate analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose. The 1H and 13C NMR spectra of the different positional isomers will exhibit subtle but distinct differences in chemical shifts and coupling patterns, especially for the aromatic protons and carbons. While visual inspection might be challenging, these complex datasets can be effectively analyzed using multivariate statistical methods like Principal Component Analysis (PCA).

PCA can reduce the dimensionality of the spectroscopic data, highlighting the systematic variations between the samples. By plotting the principal components, samples of different positional isomers will cluster in distinct regions of the scores plot, allowing for clear discrimination. This approach provides a robust method for confirming the isomeric purity of this compound and identifying the presence of any positional isomer impurities.

Computational and Theoretical Investigations of N 2 Butoxybenzyl 2 Butanamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-Butoxybenzyl)-2-butanamine, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations could predict key parameters such as the molecule's optimized geometry, bond lengths, and bond angles.

Furthermore, QM calculations can elucidate the electronic properties that govern reactivity. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical, as the HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Quantum Mechanical Data for this compound

Parameter Hypothetical Value Significance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVRelates to the chemical reactivity and stability.
Dipole Moment2.1 DProvides insight into the molecule's polarity.

Note: The data in this table is hypothetical and for illustrative purposes only, as no published research is available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The presence of rotatable bonds in the butoxy and butylamine (B146782) moieties suggests that the compound can adopt multiple conformations in solution or in a biological environment.

An MD simulation would track the atomic positions of the molecule over time, providing insights into its dynamic behavior. This would allow for the identification of the most stable, low-energy conformations and the energetic barriers between them. Understanding the conformational preferences is crucial as it dictates how the molecule can interact with other chemical species. For instance, the accessibility of the nitrogen atom's lone pair of electrons will be highly dependent on the molecule's conformation.

Molecular Docking and Binding Affinity Predictions in Chemical Systems (focus on non-covalent interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to investigate its potential interactions with various chemical systems, such as enzymes or receptors, by predicting the binding mode and affinity.

These simulations would focus on non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are critical for molecular recognition. For example, the butoxy group could engage in hydrophobic interactions, while the secondary amine could act as a hydrogen bond donor or acceptor. The results of docking studies are often presented as a scoring function, which estimates the binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Protein Target

Parameter Hypothetical Value Interpretation
Binding Affinity-7.2 kcal/molA measure of the strength of the interaction.
Key Interacting ResiduesTyr84, Phe290, Ser122Amino acids in the binding site involved in interactions.
Types of InteractionsHydrogen bond, Pi-AlkylPredicted non-covalent bonds stabilizing the complex.

Note: The data in this table is hypothetical and for illustrative purposes only, as no published research is available.

Development and Application of Machine Learning Algorithms in Compound Design and Property Prediction

For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This would involve generating a set of molecular descriptors for a series of amine compounds and using an ML algorithm, such as a random forest or a neural network, to build a model that correlates these descriptors with a specific property. This trained model could then be used to predict the properties of this compound. The development of such models often involves steps like data curation, feature selection, and rigorous validation to ensure their predictive power. ljmu.ac.uk

Structure Activity Relationship Sar Studies in the Chemical Space of N 2 Butoxybenzyl 2 Butanamine

Influence of Structural Modifications on Molecular Recognition Phenomena

Structural modifications to N-(2-Butoxybenzyl)-2-butanamine can be systematically considered at three primary locations: the N-benzyl moiety, the alkoxy group on the benzyl (B1604629) ring, and the alkylamine side chain. Each of these regions plays a distinct role in how the molecule is recognized by and interacts with its biological targets.

The N-benzyl group itself is a critical addition to simple phenethylamine structures, often leading to a dramatic increase in binding affinity and functional activity at serotonin receptors. nih.govnih.govresearchgate.net This enhancement is attributed to the benzyl group engaging with an extended binding pocket on the receptor, providing additional points of contact and stabilizing the ligand-receptor complex.

The Alkoxy Group: The nature of the alkoxy group at the 2-position of the benzyl ring is a key determinant of molecular recognition. In studies of N-benzylphenethylamines, variations in this substituent have been shown to significantly impact binding affinity. For instance, replacing the butoxy group with a methoxy group, as seen in the well-studied "NBOMe" series, results in compounds with subnanomolar affinity for the 5-HT2A receptor. nih.gov The size, length, and branching of the alkyl chain of the alkoxy group can influence how the molecule fits into the binding pocket. It is hypothesized that longer or bulkier alkyl chains may either enhance van der Waals interactions or cause steric hindrance, thereby modulating binding affinity.

Substituents on the Benzyl Ring: Beyond the alkoxy group, other substitutions on the benzyl ring can further refine molecular recognition. For example, the addition of fluorine or hydroxyl groups can introduce new hydrogen bonding opportunities or alter the electronic properties of the ring, which in turn affects receptor binding. nih.gov In a series of N-benzyl phenethylamines, N-(2-hydroxybenzyl) substituted compounds generally demonstrated the highest activity at the 5-HT2A receptor. nih.gov

Structural ModificationPredicted Influence on Molecular RecognitionRationale based on Analogous Compounds
Variation of the 2-alkoxy group (e.g., methoxy, ethoxy, propoxy)Modulation of binding affinity and selectivity.The 2-methoxy group in N-benzylphenethylamines is associated with high 5-HT2A receptor affinity. nih.govnih.gov Altering the alkyl chain length could optimize interactions within the binding pocket.
Substitution on the N-benzyl ring (e.g., fluoro, hydroxyl)Introduction of new binding interactions (e.g., hydrogen bonds) and alteration of electronic properties, potentially increasing affinity and selectivity.N-(2-hydroxybenzyl) substitutions have shown high activity at 5-HT2A receptors in related series. nih.gov
Modification of the 2-butanamine side chain (e.g., changing chain length or branching)Alteration of molecular shape and lipophilicity, potentially impacting receptor fit and binding affinity.Studies on related phenethylamines indicate that the size of substituents on the amine-bearing ring can influence functional activity. nih.gov

Stereochemical Effects on Ligand-Target Interactions and Binding Specificity

Stereochemistry is a critical factor in the interaction of chiral molecules like this compound with their biological targets. The presence of a chiral center at the second carbon of the butanamine chain means that this compound exists as two enantiomers, (R)- and (S)-N-(2-Butoxybenzyl)-2-butanamine. It is well-established in pharmacology that enantiomers of a drug can have significantly different binding affinities, efficacies, and toxicological profiles.

In analogous N-benzylphenethylamine compounds, the stereochemistry at the alpha-carbon of the ethylamine side chain has been shown to be a crucial determinant of receptor interaction. Often, one enantiomer will exhibit significantly higher affinity or potency at a specific receptor subtype compared to the other. This stereoselectivity arises from the three-dimensional arrangement of atoms in the molecule, which dictates how it can orient itself within the chiral environment of the receptor's binding site.

The specific orientation of the substituents around the chiral center of this compound will influence how the butoxybenzyl group and the ethyl group of the butanamine chain are presented to the amino acid residues of the binding pocket. One enantiomer may be able to form more favorable interactions (e.g., hydrophobic, van der Waals, or hydrogen bonds) with the receptor, leading to a more stable ligand-receptor complex and higher binding affinity. Conversely, the other enantiomer might experience steric clashes with the receptor, preventing an optimal binding orientation and resulting in lower affinity.

Elucidation of Key Structural Motifs Governing Chemical Interactions

Based on the extensive research into N-benzylphenethylamine and related analogs, several key structural motifs can be identified as crucial for governing the chemical interactions of this compound with its putative biological targets.

The N-(2-alkoxybenzyl) Moiety: This is arguably the most critical structural feature. The combination of the benzyl group and the ortho-alkoxy substituent dramatically enhances affinity for certain receptors, particularly the 5-HT2A receptor, compared to their non-benzylated parent amines. nih.govnih.govresearchgate.net The 2-alkoxy group is thought to orient the N-benzyl ring in a conformation that is optimal for interaction with an extended binding pocket on the receptor.

The Secondary Amine Linker: The nitrogen atom of the butanamine chain is essential for forming a key ionic interaction with a conserved aspartate residue in the binding site of many amine receptors. This salt bridge is a primary anchoring point for the ligand within the receptor.

The Aromatic Ring of the Benzyl Group: The pi-system of the benzyl ring is likely involved in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket.

Structural MotifRole in Chemical InteractionsSupporting Evidence from Analogous Compounds
N-(2-alkoxybenzyl) groupEnhances binding affinity and orients the molecule in the receptor pocket.N-benzylation, particularly with a 2-methoxy group, dramatically increases 5-HT2A receptor affinity in phenethylamines. nih.govnih.govresearchgate.net
Secondary AmineForms a crucial ionic bond with the receptor.This is a common interaction for aminergic G-protein coupled receptors.
Aromatic Benzyl RingParticipates in hydrophobic and pi-pi stacking interactions.Aromatic interactions are fundamental to ligand-receptor binding for many classes of compounds.
Alkyl Side Chain (ethyl group)Contributes to molecular shape and hydrophobic interactions.The size of substituents on the amine-bearing ring can influence activity in related series. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior and Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound have not been published, the principles of QSAR can be applied to this chemical space based on data from analogous series of compounds.

A 3D-QSAR study on a series of 2-phenylcyclopropylmethylamine derivatives, which share some structural similarities with N-benzylalkylamines, demonstrated that steric, electrostatic, and hydrophobic fields play important roles in their binding to the dopamine D3 receptor. mdpi.com Such models can be used to predict the activity of novel compounds and guide the design of more potent and selective ligands.

For the chemical space of this compound, a QSAR model would likely incorporate descriptors such as:

Steric parameters: Molecular volume, surface area, and specific steric field values (e.g., from Comparative Molecular Field Analysis - CoMFA) would be important to describe how the size and shape of the butoxy group and the butanamine side chain influence receptor fit.

Electronic parameters: Descriptors related to the electronic properties of the benzyl ring, such as Hammett constants or calculated electrostatic potential maps, would be crucial for modeling interactions with the receptor. The nature of the alkoxy substituent would significantly influence these parameters.

Topological and constitutional descriptors: These can include the number of rotatable bonds, which influences conformational flexibility, and aromatic ratio, which can be correlated with binding affinity. researchgate.net

By developing a robust QSAR model for a series of N-(2-alkoxybenzyl)-2-alkylamines, it would be possible to predict the binding affinity and functional activity of novel derivatives, including this compound. This would allow for the virtual screening of new compounds and the prioritization of synthetic targets with the highest predicted activity, thereby accelerating the drug discovery process.

Chemical and Enzymatic Transformation Pathways of N 2 Butoxybenzyl 2 Butanamine

In Vitro Biotransformation Studies (Non-Pharmacological Focus)

In vitro studies using liver microsomes and other subcellular fractions are instrumental in elucidating the metabolic pathways of chemical compounds. For N-(2-butoxybenzyl)-2-butanamine, several key transformation pathways are anticipated, primarily involving oxidative and conjugation reactions.

Oxidative deamination is a significant metabolic pathway for primary and secondary amines, catalyzed by enzymes such as monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. ditki.comscispace.com This process involves the removal of an amino group and results in the formation of a ketone or aldehyde. For this compound, a secondary amine, oxidative deamination would lead to the formation of 2-butanone (B6335102) and 2-butoxybenzaldehyde (B1266755). The initial step involves the enzymatic hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously breaks down. nih.gov

Table 1: Predicted Metabolites from Oxidative Deamination of this compound

Precursor CompoundMetabolic PathwayKey EnzymesPredicted Metabolites
This compoundOxidative DeaminationMAO, CYP4502-Butanone, 2-Butoxybenzaldehyde

The butoxy group attached to the benzyl (B1604629) ring is susceptible to oxidative metabolism, specifically O-dealkylation. This reaction is primarily mediated by cytochrome P450 enzymes and involves the removal of the butyl group. nih.gov The process is initiated by the hydroxylation of the carbon atom of the butyl group that is attached to the oxygen atom. This results in an unstable hemiacetal that subsequently cleaves to form 2-hydroxybenzylamine and butyraldehyde. Further oxidation of the butoxy group at other positions (ω and ω-1 hydroxylation) can also occur, leading to the formation of various hydroxylated metabolites.

Table 2: Potential Oxidative Metabolites of the Butoxy Group

Metabolic PathwayDescriptionPredicted Metabolites
O-DealkylationRemoval of the butyl group from the ether linkage.2-(sec-Butylaminomethyl)phenol, Butyraldehyde
ω-HydroxylationHydroxylation at the terminal carbon of the butyl chain.N-(2-(4-hydroxybutoxy)benzyl)-2-butanamine
ω-1 HydroxylationHydroxylation at the carbon adjacent to the terminal carbon.N-(2-(3-hydroxybutoxy)benzyl)-2-butanamine

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics. uv.eswashington.edunih.gov The metabolism of this compound is likely mediated by several CYP isoenzymes. Based on the metabolism of structurally similar compounds, isoforms such as CYP3A4, CYP2D6, and members of the CYP2C family are expected to be involved. nih.gov For instance, CYP3A4 is known for its broad substrate specificity and its role in the metabolism of many drugs and xenobiotics. nih.gov CYP2D6 often metabolizes compounds containing a basic nitrogen atom. nih.govmdpi.com The specific contributions of each isoenzyme would determine the primary metabolic pathways and the rate of clearance of the compound.

Following initial oxidative metabolism (Phase I), the resulting metabolites, as well as the parent compound if it contains a suitable functional group, can undergo conjugation reactions (Phase II). N-acetylation is a common conjugation pathway for primary amines, catalyzed by N-acetyltransferases (NATs). While this compound is a secondary amine, its metabolites, such as 2-hydroxybenzylamine resulting from O-dealkylation, could potentially undergo N-acetylation. nih.gov Other potential conjugation reactions include glucuronidation and sulfation of the hydroxylated metabolites formed during oxidative transformations.

Table 3: Potential Conjugation Reactions

Conjugation PathwaySubstrateEnzymeConjugated Product
N-Acetylation2-HydroxybenzylamineN-acetyltransferase (NAT)N-Acetyl-2-hydroxybenzylamine
Glucuronidation2-(sec-Butylaminomethyl)phenolUDP-glucuronosyltransferase (UGT)2-(sec-Butylaminomethyl)phenyl glucuronide
Sulfation2-(sec-Butylaminomethyl)phenolSulfotransferase (SULT)2-(sec-Butylaminomethyl)phenyl sulfate

Chemical Stability and Degradation Mechanisms

The inherent chemical stability of a compound influences its persistence and potential for non-enzymatic degradation.

The amine linkage in this compound, a secondary amine, is generally stable under physiological pH conditions. Amine bonds are not typically susceptible to hydrolysis under neutral or mildly acidic or basic conditions. Significant energy is required to cleave the carbon-nitrogen bond, and therefore, hydrolytic degradation is not expected to be a major degradation pathway for this compound in the absence of enzymatic catalysis. nih.gov

Photochemical and Thermal Decomposition Pathways of this compound

The stability of a chemical compound under various environmental conditions, such as light and heat, is a critical factor in determining its persistence, transformation, and potential impact. For this compound, its decomposition through photochemical and thermal pathways is dictated by the lability of its constituent functional groups: a butoxybenzyl ether and a secondary amine. In the absence of direct experimental studies on this specific molecule, its degradation can be predicted by analogy to the known reactivity of similar chemical structures.

Photochemical Decomposition

The photochemical decomposition of this compound is anticipated to be initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of its weakest bonds. The primary target for photolytic cleavage is the benzylic C-O ether linkage. The photolysis of benzyl ethers, particularly those with electron-donating substituents on the aromatic ring, is a well-documented process. organic-chemistry.org In the case of this compound, the butoxy group can be considered as such a substituent.

Upon absorption of UV light, the molecule can be excited to a higher energy state, which can then lead to the homolytic cleavage of the bond between the benzyl carbon and the ether oxygen. This process would generate a 2-(2-butanamine)methylphenyl radical and a butoxy radical. Alternatively, heterolytic cleavage could occur, leading to a 2-(2-butanamine)methylphenyl cation and a butoxide anion, especially in polar solvents. rsc.orgrsc.orgacs.org

The subsequent reactions of these initial radical or ionic species would lead to a variety of degradation products. The 2-(2-butanamine)methylphenyl radical could undergo further reactions, such as dimerization or reaction with other molecules, while the butoxy radical could abstract a hydrogen atom to form butanol or undergo further fragmentation.

A proposed major photochemical decomposition pathway is the photosolvolysis of the benzylic ether bond, which would result in the formation of 2-hydroxybenzyl alcohol (salicyl alcohol) and 2-butanamine, along with butane (B89635) or butene from the butoxy fragment.

Table 1: Predicted Photochemical Decomposition Products of this compound

PrecursorPredicted ProductType of Reaction
This compound2-(2-butanamine)methylphenyl radicalHomolytic C-O cleavage
Butoxy radicalHomolytic C-O cleavage
2-(2-butanamine)methylphenyl cationHeterolytic C-O cleavage
Butoxide anionHeterolytic C-O cleavage
2-Hydroxybenzyl alcohol (Salicyl alcohol)Photosolvolysis
2-ButanaminePhotosolvolysis
ButanolRadical H-abstraction
ButeneRadical elimination

Thermal Decomposition

The thermal degradation of this compound is expected to proceed primarily through the cleavage of the C-N bond of the secondary amine, as this is often the most thermally labile bond in N-benzylamines. researchgate.netcdnsciencepub.com At elevated temperatures, homolytic fission of the benzyl-nitrogen bond would likely occur, yielding a 2-butoxybenzyl radical and a 2-butanamino radical.

These highly reactive radical intermediates would then undergo a variety of secondary reactions to form stable products. The 2-butoxybenzyl radical could abstract a hydrogen atom to form 2-butoxytoluene, or it could dimerize to form 1,2-bis(2-butoxyphenyl)ethane. The 2-butanamino radical could abstract a hydrogen atom to form 2-butanamine or could be involved in disproportionation reactions.

Another potential thermal degradation pathway, especially in the presence of an oxidant, involves the oxidation of the secondary amine to an imine. This imine intermediate could then undergo hydrolysis to yield 2-butoxybenzaldehyde and 2-butanamine. rsc.org

The thermal stability of amines can be influenced by the presence of other substances; for example, in the context of power plants, the thermolysis of amines can lead to the formation of organic acid anions. acs.org While not directly analogous, this highlights that the degradation products can be complex and dependent on the specific conditions.

Table 2: Predicted Thermal Decomposition Products of this compound

PrecursorPredicted ProductType of Reaction
This compound2-Butoxybenzyl radicalHomolytic C-N cleavage
2-Butanamino radicalHomolytic C-N cleavage
2-ButoxytolueneRadical H-abstraction
1,2-Bis(2-butoxyphenyl)ethaneRadical dimerization
2-ButanamineRadical H-abstraction
2-ButoxybenzaldehydeOxidation and hydrolysis

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Butoxybenzyl)-2-butanamine with high purity?

Methodological Answer:
A two-step approach is typically employed:

Synthesis of 2-butoxybenzylamine : React 2-butoxybenzaldehyde with ammonium acetate under reductive amination conditions (e.g., sodium cyanoborohydride in methanol) .

Coupling with 2-butanamine : Use a nucleophilic substitution or reductive amination protocol. For example, react 2-butoxybenzylamine with 2-butanamine in the presence of a coupling agent (e.g., EDCI/HOBt) under inert conditions to minimize side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H NMR (CDCl₃, δ 1.2–3.5 ppm for aliphatic protons) .

Basic: How can researchers distinguish this compound from its structural isomers?

Methodological Answer:

  • Chromatographic separation : Use GC-MS with a polar stationary phase (e.g., DB-WAX) to resolve isomers based on retention indices .
  • Spectroscopic analysis :
    • ¹³C NMR : Identify unique signals for the butoxybenzyl group (e.g., δ 70–75 ppm for the ether oxygen-linked carbon) .
    • IR spectroscopy : Compare C-O stretching frequencies (~1250 cm⁻¹ for aryl ethers) and N-H bending modes (~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₅H₂₅NO) with <2 ppm error .

Advanced: How can enantiomeric resolution of this compound be achieved given its chiral center?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IA column with a hexane/isopropanol mobile phase (90:10 v/v) at 1.0 mL/min. Monitor enantiomers via polarimetric detection .
  • Enzymatic resolution : Employ lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in organic solvent (e.g., tert-butyl methyl ether) to selectively acylate one enantiomer .
  • X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., dibenzoyl tartaric acid) to determine absolute configuration .

Advanced: What in vitro assays are suitable for studying the serotonin receptor binding affinity of this compound?

Methodological Answer:

  • Radioligand displacement assays :
    • Use ³H-5-HT (serotonin) in HEK-293 cells expressing human 5-HT₂A receptors. Incubate with test compound (0.1–100 µM) and measure Ki values via Scatchard analysis .
  • Functional assays :
    • Calcium flux assays (Fluo-4 dye) in transfected cells to assess agonist/antagonist activity .
  • Controls : Include MDMA or MBDB as positive controls due to structural similarities .

Advanced: How should researchers resolve contradictory data on the compound’s metabolic stability in hepatic microsomes?

Methodological Answer:

  • Replicate experiments : Use pooled human liver microsomes (HLMs) from ≥10 donors to account for inter-individual variability. Include NADPH regeneration systems and measure half-life (t₁/₂) at 37°C .
  • Identify metabolites : Perform LC-MS/MS (Q-TOF) in full-scan mode (m/z 50–800). Compare fragmentation patterns with synthetic standards for phase I/II metabolites .
  • Statistical validation : Apply ANOVA or mixed-effects models to assess batch-to-batch variability .

Advanced: What computational strategies predict the blood-brain barrier (BBB) permeability of this compound?

Methodological Answer:

  • In silico modeling :
    • Use QikProp (Schrödinger) to calculate logBB values. Optimize descriptors like polar surface area (<90 Ų) and logP (2–3) .
    • Perform molecular dynamics simulations (AMBER force field) to assess membrane partitioning in lipid bilayers .
  • In vitro validation :
    • Parallel artificial membrane permeability assay (PAMPA-BBB) with a threshold Pe > 4.0 × 10⁻⁶ cm/s .

Basic: What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon or nitrogen headspace to minimize oxidation .
  • Stability testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification .

Advanced: How can researchers navigate regulatory challenges when studying psychoactive derivatives like this compound?

Methodological Answer:

  • Legal compliance : Screen analogues under the U.S. Federal Analog Act or EU’s New Psychoactive Substances (NPS) regulations. Consult institutional legal advisors before synthesis .
  • Documentation : Maintain detailed records of synthetic routes, analytical data, and intended non-human research purposes to demonstrate compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.